4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
Description
This compound is a coumarin-derived butanoic acid featuring a 5-methoxy, 4,7-dimethyl-substituted 2H-chromen-2-one core linked via an acetylated amino group to a butanoic acid moiety. Coumarins are well-studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-10-7-13(24-3)17-11(2)12(18(23)25-14(17)8-10)9-15(20)19-6-4-5-16(21)22/h7-8H,4-6,9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
BVTSXPZENLCAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCCC(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Acetylation of the Chromenone Core
The chromenone intermediate undergoes acetylation at position 3 to introduce the acetyl group. This step employs acetyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, stirred at room temperature for 6 hours. The reaction achieves 90–92% conversion, as confirmed by thin-layer chromatography (TLC). The product, 3-acetyl-5-methoxy-4,7-dimethyl-2H-chromen-2-one , is isolated via vacuum filtration and recrystallized from ethanol.
Activation of the Acetyl Group for Amide Bond Formation
The acetylated chromenone is converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux (70°C) for 3 hours. This reactive intermediate is then coupled with 4-aminobutanoic acid in a two-phase system of DCM and aqueous sodium bicarbonate. The amidation proceeds at 0°C for 2 hours, yielding the crude product in 75–80% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Studies comparing polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene, DCM) reveal that DMF enhances reaction rates due to its high dielectric constant, which stabilizes transition states during amidation. Elevated temperatures (50–60°C) improve coupling efficiency but risk side reactions, such as ester hydrolysis. A balance is achieved at 25–30°C with prolonged stirring (12–18 hours).
Catalytic Strategies
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents increases amidation yields to 88–92% by minimizing racemization and enhancing electrophilicity of the acyl intermediate.
Purification and Isolation Techniques
Crude product purification involves sequential steps:
-
Liquid-Liquid Extraction : Removal of unreacted starting materials using ethyl acetate and 5% HCl.
-
Column Chromatography : Silica gel (60–120 mesh) with a gradient of petroleum ether/ethyl acetate (4:1 to 1:1) isolates the target compound with >95% purity.
-
Recrystallization : Ethanol-water (7:3) mixtures yield crystalline forms suitable for X-ray diffraction analysis.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.35 (s, 1H, chromenone H-6), 6.85 (s, 1H, H-8), 3.89 (s, 3H, OCH₃), 2.45–2.30 (m, 4H, CH₂CH₂), 2.25 (s, 3H, CH₃), 2.10 (s, 3H, CH₃).
-
IR (KBr) : 1720 cm⁻¹ (C=O, lactone), 1655 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms ≥98% purity, retention time = 8.7 min.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Environmental Considerations
Large-scale synthesis (≥1 kg) employs flow chemistry to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., DCM distillation) minimize waste, aligning with green chemistry principles. Life-cycle assessments indicate that EDC/DMAP methods generate 15–20% less waste compared to SOCl₂ routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzyme active sites, potentially modulating their activity.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or receptor domains, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor-mediated pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below highlights key differences between the target compound and structurally related molecules:
* Assumed based on structural similarity to compound.
Key Observations:
Substituent Effects: The target compound’s 5-methoxy, 4,7-dimethyl substituents on the coumarin ring differ from ’s 5,7-dimethoxy, 4-methyl arrangement. This variation may alter electronic properties (e.g., lipophilicity) and steric interactions, impacting binding affinity in biological targets .
Functional Group Contributions: The butanoic acid moiety in the target and bendamustrine analogs () facilitates ionization at physiological pH, improving solubility but limiting membrane permeability. The acetyl-amino linker in the target and compounds may serve as a hydrogen-bond donor/acceptor, critical for interactions with enzymes or receptors .
Biological Relevance :
- Benzimidazole-based bendamustrine derivatives () exhibit cytotoxicity via DNA alkylation, whereas coumarin analogs (target, ) are more likely to target serine proteases or kinases due to their planar aromatic systems .
Biological Activity
The compound 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a derivative of chromen-2-one and has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is with a molecular weight of 334.3 g/mol. Its structure features a chromenone core with an acetylamino group and a butanoic acid moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H18O7 |
| Molecular Weight | 334.3 g/mol |
| IUPAC Name | 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid |
Antioxidant Activity
Research indicates that compounds similar to 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid exhibit significant antioxidant properties. For instance, studies have shown that derivatives of chromenone can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits inhibitory effects on bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) below 25 µM . This suggests its potential application in developing antimicrobial agents.
Anti-inflammatory Properties
Anti-inflammatory effects have also been noted, particularly in the modulation of nitric oxide production in lipopolysaccharide-induced microglial cells. The compound showed IC50 values indicating potent anti-inflammatory activity . This mechanism is critical for its potential therapeutic applications in inflammatory diseases.
The biological activity of 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It can bind to receptors that modulate cellular responses to inflammation and oxidative stress.
- Gene Expression Modulation : There is evidence suggesting that it may alter the expression of genes related to oxidative stress and inflammation .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antioxidant Activity : A study evaluated various chromenone derivatives for their antioxidant capacity using DPPH and ABTS assays, indicating that modifications in the structure significantly enhance their activity .
- Antibacterial Activity Assessment : Another study focused on the antibacterial properties of chromenone derivatives against clinical isolates, showing promising results that warrant further investigation into their mechanisms .
- Anti-inflammatory Effects : Research involving microglial cells demonstrated that certain derivatives could significantly reduce nitric oxide production, underscoring their potential as anti-inflammatory agents .
Q & A
Q. What are the critical steps in synthesizing 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid?
The synthesis typically involves multi-step reactions starting with functionalization of the chromen core. Key steps include:
- Coumarin core modification : Introduction of methoxy and methyl groups at positions 4, 5, and 7 via selective alkylation or methoxylation.
- Acetylation : Attachment of the acetyl group to the chromen-3-yl position using anhydride or acyl chloride reagents.
- Amide coupling : Reaction with 4-aminobutanoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Q. How is the compound characterized to confirm structural integrity?
Post-synthesis characterization involves:
- Spectroscopic analysis : H/C NMR to verify substituent positions and coupling efficiency (e.g., δ 2.1–2.5 ppm for the acetyl group, δ 6.8–7.2 ppm for aromatic protons).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 419.18).
- Chromatographic purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during amide coupling.
- Catalytic systems : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., acetyl chloride addition) minimize side reactions. Reaction progress should be monitored via TLC, with iterative adjustments to stoichiometry and reaction time .
Q. What experimental designs are recommended for assessing the compound’s biological activity?
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC) against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Cytotoxicity screening : MTT assay on cell lines (e.g., HeLa, HepG2) to evaluate IC values.
Q. How does the compound’s structure influence its interaction with biological targets?
- Chromen core : The planar benzopyran structure facilitates π-π stacking with aromatic residues in enzyme active sites.
- Methoxy and methyl groups : Enhance lipophilicity, improving membrane permeability.
- Butanoic acid moiety : Provides a carboxylic acid group for hydrogen bonding or salt bridge formation with basic residues (e.g., lysine/arginine). Comparative studies with analogs (e.g., 7-hydroxycoumarin derivatives) highlight the necessity of the acetyl-amino linkage for target specificity .
Q. What methodologies are used to evaluate the compound’s environmental fate and ecotoxicity?
- Environmental persistence : OECD 301 biodegradation tests to assess half-life in soil/water.
- Bioaccumulation : Log determination via shake-flask HPLC.
- Ecotoxicology : Acute toxicity assays on Daphnia magna (LC) and algal growth inhibition (EC). Data interpretation follows the INCHEMBIOL framework, integrating physicochemical properties and ecological risk thresholds .
Q. How can structural-activity relationships (SAR) be systematically explored?
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens).
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or CYP450 isoforms.
- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ values) with bioactivity data .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Source verification : Confirm compound purity (≥95% by HPLC) and storage conditions (e.g., desiccated at −20°C).
- Assay standardization : Cross-validate protocols (e.g., ATP-based vs. resazurin cytotoxicity assays).
- Meta-analysis : Pool data from independent studies using fixed/random-effects models to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
